REACTION_CXSMILES
|
[Cl:1]CCCCCC(C1C=CC(OC)=C(OC)C=1)=O.CNCCC1C=CC([O:29][CH3:30])=C(OC)C=1.[C:33]([OH:38])(=O)C(O)=O.CNCCCC1SCCCS1.C(S)CCS.CO[C:57]1[CH:58]=[C:59]([C:65](=[O:84])[CH2:66][CH2:67][CH2:68][N:69]([CH2:71][CH2:72][CH2:73][C:74]2[CH:79]=[CH:78][C:77]([O:80][CH3:81])=[C:76]([O:82][CH3:83])[CH:75]=2)C)[CH:60]=[CH:61][C:62]=1OC>CC(C)=O>[CH3:33][O:38][CH:67]([CH:68]([O:29][CH3:30])[Cl:1])[CH2:66][C:65]([C:59]1[CH:58]=[CH:57][CH:62]=[CH:61][CH:60]=1)=[O:84].[CH3:83][O:82][C:76]1[CH:75]=[C:74]([CH2:73][CH2:72][CH2:71][NH:69][CH3:68])[CH:79]=[CH:78][C:77]=1[O:80][CH3:81] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCCCCC(=O)C1=CC(=C(C=C1)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNCCC1=CC(OC)=C(OC)C=C1
|
Name
|
N-methyl-m-dithiane-2-propylamine oxalate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O.CNCCCC1SCCCS1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCS)S
|
Name
|
3',4'-dimethoxy-4-[[(3,4-dimethoxyphenyl)-propyl]-methylamino]-butyrophenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)C(CCCN(C)CCCC1=CC(=C(C=C1)OC)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(=O)C1=CC=CC=C1)C(Cl)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)CCCNC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |